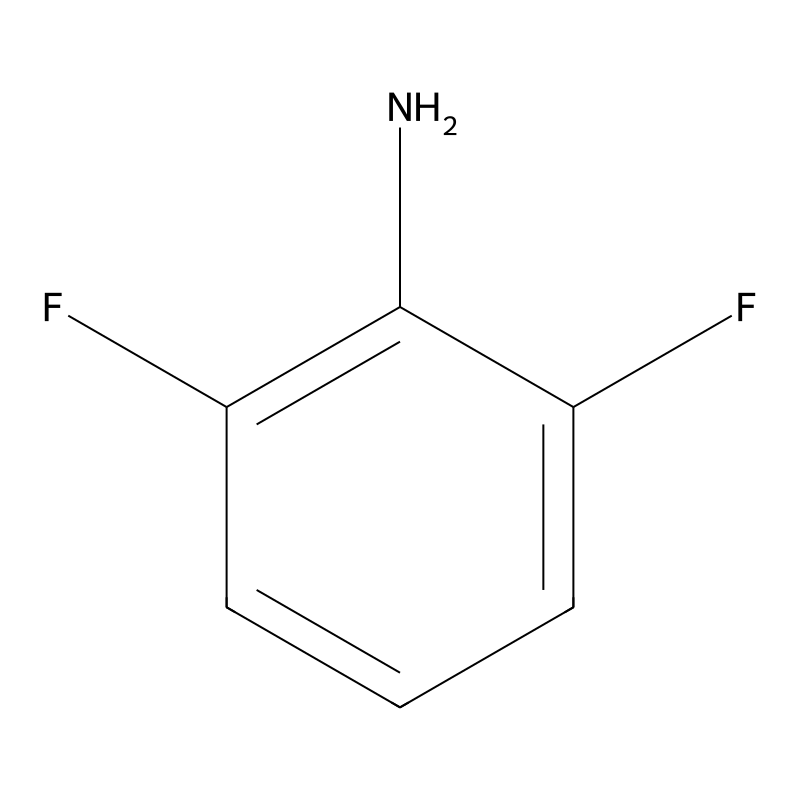

2,6-Difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Herbicide Development

Studies have explored 2,6-difluoroaniline as a building block for synthesizing novel herbicidal compounds. For instance, researchers synthesized N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, demonstrating herbicidal activity. Source: PubChem [PubChem 2,6-Difluoroaniline: )]

Kinase Inhibitor Design

Scientists have investigated 2,6-difluoroaniline for its potential in developing p38α kinase inhibitors. p38α is an enzyme involved in various cellular processes, and its inhibition can be beneficial in treating certain diseases. Research has focused on creating a series of 2,6,9-trisubstituted purine inhibitors containing the 2,6-difluoroaniline moiety to target p38α kinase. Source: Sigma-Aldrich [2,6-Difluoroaniline: ]

Pharmaceutical Intermediate Synthesis

The unique properties of 2,6-difluoroaniline make it a valuable intermediate in the synthesis of various pharmaceuticals. For example, some studies have employed it in creating substituted phenylthiomorpholine dioxide, a compound with potential pharmaceutical applications. Source: Sigma-Aldrich [2,6-Difluoroaniline: ]

2,6-Difluoroaniline is an aromatic amine characterized by the molecular formula . It contains two fluorine substituents located at the 2 and 6 positions of the aniline ring. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring fluorine atoms, enhances its chemical reactivity and biological activity compared to non-fluorinated analogs .

- Oxidation: It can be oxidized to form nitroso compounds using agents like peroxybenzoic acid.

- Reduction: Under certain conditions, it can be reduced to yield corresponding amines.

- Substitution: The presence of fluorine allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.

Common reagents used include hydrogen in the presence of catalysts for reduction and various nucleophiles for substitution reactions .

2,6-Difluoroaniline exhibits significant biological activity. It has been utilized in synthesizing herbicides and kinase inhibitors. The fluorine atoms enhance its ability to penetrate cell membranes, potentially affecting intracellular processes. Its interaction with specific enzymes can either inhibit or activate their functions, which is crucial in various biochemical pathways .

Cellular Effects

The compound's effects on cellular processes vary based on its context of use. For instance, its fluorinated structure may enhance bioavailability and efficacy against target proteins.

The synthesis of 2,6-Difluoroaniline typically involves several key steps:

- Partial Fluorine Exchange: Starting from 1,2,3-trichlorobenzene, a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene is created through fluorination.

- Selective Reduction: The chlorinated intermediates are reduced using hydrogen in the presence of a palladium catalyst.

- Amination: The resulting 2,6-difluorochlorobenzene undergoes amination to produce 2,6-difluoroaniline.

This multistep process can be optimized for industrial production .

The presence of two fluorine atoms at specific positions distinguishes 2,6-difluoroaniline from its analogs, enhancing its reactivity and specificity in biological systems .

Research indicates that 2,6-Difluoroaniline interacts with several biological targets:

- It has been shown to inhibit specific kinases involved in cell signaling pathways.

- Its interactions can lead to alterations in enzyme activity and cellular responses.

Understanding these interactions is crucial for developing effective applications in pharmaceuticals and agriculture .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (97.41%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (54.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (45.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (54.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant